COAGULATION FACTOR VIIA, HUMAN - 102786-61-8

COAGULATION FACTOR VIIA, HUMAN

Catalog Number: EVT-1522719
CAS Number: 102786-61-8
Molecular Formula: C5H12ClNO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Coagulation Factor VIIa is a man-made protein produced to replicate the naturally occurring activated factor VII (factor VIIa) in the body . It plays a key role in the blood coagulation cascade. On injury, factor VIIa forms a complex with its allosteric regulator, tissue factor, and initiates blood clotting .


Synthesis Analysis

Factor VIIa is prepared from purified Human Factor VII using Human Factor XIIa. The Factor XIIa is removed using affinity chromatography. Purity is determined by SDS-PAGE .


Molecular Structure Analysis

Factor VIIa is a vitamin K-dependent glycoprotein consisting of 406 amino acid residues . It is a serine protease highly dependent for its procoagulant activity on tissue factor .


Chemical Reactions Analysis

The blood-coagulation cascade is initiated when cryptic tissue factor (TF) is expressed and exposed to circulating blood and binds plasma factor VIIa. The resulting factor VIIa–TF complex activates the serine protease zymogens factor IX and factor X .


Physical And Chemical Properties Analysis

Factor VII is a single-chain glycoprotein (Mr 50,000) that is synthesized in the liver and secreted into the blood as a zymogen composed of 406 amino acids .

Synthesis Analysis

The synthesis of Coagulation Factor VIIa, Human, for research purposes is predominantly achieved using recombinant DNA technology [, , ]. This involves expressing the human Factor VII gene in suitable host cells like mammalian cells (e.g., baby hamster kidney cells) []. The expressed Factor VII is then activated in vitro to generate Factor VIIa. This method ensures high purity and consistency, essential for accurate scientific investigation.

Molecular Structure Analysis

Coagulation Factor VIIa, Human, primarily catalyzes the proteolytic activation of Factor X and Factor IX in the coagulation cascade [, , , ]. This reaction requires the assembly of a complex on a phospholipid surface involving Factor VIIa, TF, calcium ions, and the substrate (Factor X or IX) [, , ]. Upon activation, Factor X (and Factor IX) initiates a cascade of further enzymatic reactions, ultimately leading to the formation of a stable fibrin clot.

Mechanism of Action

The mechanism of action of Coagulation Factor VIIa, Human, centers around its interaction with TF [, , , , , , ]. Upon vascular injury, TF is exposed on the surface of subendothelial cells, forming a high-affinity complex with Factor VIIa [, ]. This interaction triggers a conformational change in Factor VIIa, enhancing its enzymatic activity and enabling it to efficiently activate Factor X and Factor IX. This localized activation of coagulation factors on the TF-bearing cell surface initiates the coagulation cascade, leading to thrombin generation and fibrin clot formation, thereby preventing excessive bleeding.

Physical and Chemical Properties Analysis

Coagulation Factor VIIa, Human, is a glycoprotein with a molecular weight of approximately 50 kDa []. It exhibits optimal enzymatic activity at physiological pH and temperature. Its activity is calcium-dependent, highlighting the importance of calcium ions in the coagulation cascade.

Applications
  • Understanding Coagulation Disorders: It is instrumental in investigating the molecular mechanisms underlying coagulation disorders like Hemophilia A and B [, , ]. By studying the interaction of Factor VIIa with mutated forms of other coagulation factors, researchers can gain insights into disease pathogenesis and develop targeted therapies.
  • Investigating Thrombosis: Factor VIIa is also used in studying thrombosis, the formation of blood clots within blood vessels. Researchers investigate the role of Factor VIIa in pathological clot formation, aiming to develop novel antithrombotic drugs to prevent heart attacks, strokes, and other thrombotic complications [].
  • Exploring Inflammation: Emerging evidence suggests a link between coagulation and inflammation. Factor VIIa's role in modulating inflammatory responses is being explored, potentially revealing new therapeutic targets for inflammatory diseases [, ].
  • Developing Novel Therapeutics: Understanding the structure-function relationship of Factor VIIa has paved the way for engineering modified Factor VIIa molecules with enhanced properties [, , ]. These engineered molecules hold promise as next-generation therapeutics for bleeding and thrombotic disorders.
Future Directions
  • Deciphering the Complex Interplay: Further research is needed to fully understand the intricate interplay between coagulation Factor VIIa and other coagulation factors, cofactors, and inhibitors []. This will provide a more comprehensive view of the coagulation cascade and its regulation.
  • Developing Targeted Therapies: The development of more specific and targeted inhibitors of Factor VIIa holds significant therapeutic potential for treating thrombotic disorders while minimizing bleeding risks [].
  • Exploring Non-Hemostatic Roles: The potential non-hemostatic roles of Factor VIIa, such as its involvement in inflammation and cell signaling, warrant further investigation [, ]. Understanding these roles could reveal novel therapeutic applications for Factor VIIa beyond its traditional use in coagulation management.

Coagulation Factor VII, Human

  • Compound Description: Coagulation Factor VII, Human, is the zymogen precursor to the activated serine protease, Factor VIIa. [, , , ] It plays a critical role in the initiation of the coagulation cascade.
  • Relevance: Factor VII is directly converted to Coagulation Factor VIIa, Human, through proteolytic cleavage. [, ] This activation step is crucial for Factor VIIa to exert its function in the coagulation cascade.

Factor VIIa (des-Gla)

  • Compound Description: This variant of Coagulation Factor VIIa, Human, lacks the gamma-carboxyglutamic acid (Gla) domain, typically present at the N-terminus of Factor VIIa. [, ] The Gla domain is involved in calcium binding and membrane interactions.
  • Relevance: Despite lacking the Gla domain, Factor VIIa (des-Gla) retains its ability to bind to Tissue Factor and adopt a conformation similar to the full-length Factor VIIa upon inhibitor binding. [, ] This suggests the Gla domain, while important for membrane interactions, is not essential for the overall structure and some functionalities of Coagulation Factor VIIa, Human.

Recombinant Fusion Protein Linking Coagulation FVIIa with Albumin (rVIIa-FP)

  • Compound Description: This engineered protein consists of Coagulation Factor VIIa, Human, linked to human serum albumin. [, ] This fusion aims to improve the pharmacokinetic properties of Factor VIIa, specifically by extending its half-life in circulation.
  • Relevance: This fusion protein directly incorporates the structure of Coagulation Factor VIIa, Human and seeks to enhance its therapeutic potential. [, ] The extended half-life offered by the albumin fusion could allow for less frequent dosing regimens.

Coagulation Factor IX, Human

  • Compound Description: Coagulation Factor IX, Human, is a vitamin K-dependent serine protease that participates in the intrinsic pathway of coagulation. []
  • Relevance: While structurally distinct from Coagulation Factor VIIa, Human, Factor IX is another key player in the coagulation cascade. [] Both proteins are activated by proteolytic cleavage and contribute to the eventual formation of a stable fibrin clot. Factor IX can be activated by both Factor VIIa/Tissue Factor complex and Factor XIa, demonstrating their interconnectivity within the coagulation cascade.

Coagulation Factor X, Human

  • Compound Description: Coagulation Factor X, Human, is a vitamin K-dependent serine protease and a central player in the coagulation cascade. [, , , ] Its activation by the Tissue Factor/Factor VIIa complex is a key step in both the extrinsic and intrinsic coagulation pathways.
  • Relevance: Coagulation Factor VIIa, Human, in complex with Tissue Factor, directly activates Factor X, highlighting a crucial functional relationship within the coagulation cascade. [, , , ] The efficiency of this activation is influenced by the presence of phospholipids and the Gla domain of Factor X.

Platelet-Targeted Coagulation Factor VIIa

  • Compound Description: This engineered variant of Coagulation Factor VIIa, Human is conjugated to monoclonal antibodies that specifically target the human platelet receptor αIIbβ3. [] This modification aims to enhance its interaction with activated platelets.
  • Relevance: This targeted approach directly utilizes the structure of Coagulation Factor VIIa, Human with the goal of improving its hemostatic efficacy by concentrating its activity at the site of platelet aggregation. []

Properties

CAS Number

102786-61-8

Product Name

COAGULATION FACTOR VIIA, HUMAN

Molecular Formula

C5H12ClNO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.